2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse pharmacological activities and has been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This process uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . Another method involves a metal- and oxidant-free intramolecular dehydrogenative N–N bond formation under mild and scalable electrolytic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available starting materials and scalable reaction conditions. The palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process is particularly suitable for large-scale production due to its efficiency and convenience .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Trapidil: Known for its vasodilatory and anti-platelet properties.
Essramycin: An antibiotic with a broad spectrum of activity.
Pyroxsulam: A herbicide used in agriculture.
DSM-265: An antimalarial compound.
Flumetsulam: Another herbicide with selective activity.
GNF-6702: An anti-parasitic compound.
Uniqueness
2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its versatile pharmacological profile and its ability to undergo various chemical reactions. Its structure allows for modifications that can enhance its activity and selectivity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H17N5O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H17N5O/c1-25-15-8-5-14(6-9-15)7-10-18-22-19-21-13-11-17(24(19)23-18)16-4-2-3-12-20-16/h2-6,8-9,11-13H,7,10H2,1H3 |
InChI Key |
NOHLCSIXCPUQRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4 |
Origin of Product |
United States |
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